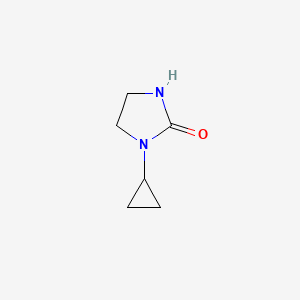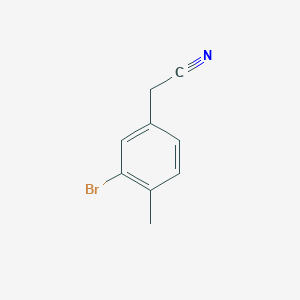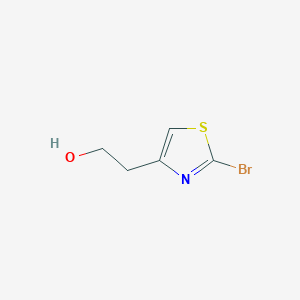![molecular formula C13H16N2S B1524106 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile CAS No. 1269152-20-6](/img/structure/B1524106.png)
2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Electrochemical Copolymerization and Conducting Polymers
Electrochemical Copolymerization of Aniline and Anilinesulfonic Acids
The study investigated the effects of different aminobenzenesulfonic acids on the electrochemical copolymerization with aniline in acetonitrile, leading to conducting polyaniline (PANI) copolymers. These copolymers exhibited unique electrochemical behaviors and were soluble in specific solvents, indicating potential applications in conducting materials and electrochemical devices (Şahin, Pekmez, & Yildiz, 2002).
Synthesis of Heterocyclic Compounds
Facile Synthesis of Pyrimidoquinoline Derivatives
This research described the synthesis of 2-amino-4-phenyl-tetrahydroquinoline derivatives by reacting cyclohexanone with benzylidenemalononitrile, showcasing a method for creating complex heterocycles that could have implications in medicinal chemistry and drug development (Elkholy & Morsy, 2006).
Cyclization Reactions and Mechanistic Insights
Base Induced Cyclization of Benzyl Alkynyl Sulfides
This study presented both experimental and computational insights into the cyclization of aryl-substituted benzyl alkynyl sulfides, leading to dihydrothiophenes. The findings could inform the development of new synthetic methodologies for sulfur-containing organic compounds (Motto et al., 2011).
Reagent Reactivity and Synthetic Applications
Reactivity of 2-(N-methylanilino)-2-phenylsulfanylacetonitrile
This research explored the reactivity of a specific phenylsulfanylacetonitrile derivative, demonstrating its versatility in nucleophilic, electrophilic, and radical reactions. Such studies underline the compound's utility as a reagent in organic synthesis, enabling the construction of various functionalized molecules (Chen et al., 1994).
Spectral Characteristics and Chemical Behavior
Spectral Characteristics of 2-(2′-aminophenyl)benzimidazole Monocations
Investigating the absorption and fluorescence spectra of 2-(2′-aminophenyl)benzimidazole in different solvents, this study provides insights into the electronic structure and behavior of related compounds under various conditions. Such information is valuable for the design of optical materials and sensors (Santra & Dogra, 1999).
Safety and Hazards
This compound should be handled with care. Precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . The container should be kept tightly closed .
properties
IUPAC Name |
2-[1-(2-aminophenyl)sulfanylcyclopentyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c14-10-9-13(7-3-4-8-13)16-12-6-2-1-5-11(12)15/h1-2,5-6H,3-4,7-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSJBUAODJTMPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#N)SC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B1524025.png)









amine](/img/structure/B1524044.png)
![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)